Cas no 33313-06-3 (5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine)

5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butylsulfanyl group at the 5-position and an amine group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The butylsulfanyl moiety enhances lipophilicity, potentially improving bioavailability in bioactive molecules. Its amine group offers a versatile site for further functionalization, enabling the synthesis of derivatives with tailored properties. The compound’s stability and well-defined reactivity profile make it suitable for applications requiring precise molecular modifications.
5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine structure
33313-06-3 structure
Product name:5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine
CAS No:33313-06-3
MF:C6H11N3S2
MW:189.30164
MDL:MFCD00159800
CID:891290

5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-BUTYLSULFANYL-[1,3,4]THIADIAZOL-2-YLAMINE
    • 5-(BUTYLTHIO)-1,3,4-THIADIAZOL-2-AMINE
    • 1,3,4-thiadiazol-2-amine, 5-(butylthio)-
    • 5-butylsulfanyl-1,3,4-thiadiazol-2-amine
    • 5111307
    • 5-butylthio-1,3,4-thiadiazole-2-ylamine
    • 5-n-Butylthio-1,3,4-thiadiazolyl-2-amin
    • ZERENEX E
    • 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD00159800
    • Inchi: InChI=1S/C6H11N3S2/c1-2-3-4-10-6-9-8-5(7)11-6/h2-4H2,1H3,(H2,7,8)
    • InChI Key: BTZYSJIUOKOHOS-UHFFFAOYSA-N
    • SMILES: CCCCSC1=NNC(=N)S1

Computed Properties

  • Exact Mass: 189.03900
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4

Experimental Properties

  • Density: 1.27
  • Boiling Point: 339.8°C at 760 mmHg
  • Flash Point: 159.3°C
  • Refractive Index: 1.595
  • PSA: 105.34000
  • LogP: 2.59370

5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine Security Information

  • HazardClass:IRRITANT

5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B810830-500mg
5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine
33313-06-3
500mg
$ 185.00 2022-06-06
Chemenu
CM296107-5g
5-Butylsulfanyl-[1,3,4]thiadiazol-2-ylamine
33313-06-3 95%
5g
$*** 2023-05-30
Fluorochem
030030-1g
5-Butylsulfanyl-[1,3,4]thiadiazol-2-ylamine
33313-06-3
1g
£205.00 2022-03-01
A2B Chem LLC
AF66589-5g
5-Butylsulfanyl-[1,3,4]thiadiazol-2-ylamine
33313-06-3 95%
5g
$1338.00 2024-04-20
Ambeed
A167364-1g
5-Butylsulfanyl-[1,3,4]thiadiazol-2-ylamine
33313-06-3 95+%
1g
$99.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384771-1g
5-(Butylthio)-1,3,4-thiadiazol-2-amine
33313-06-3 95+%
1g
¥2872.00 2024-05-18
TRC
B810830-50mg
5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine
33313-06-3
50mg
$ 50.00 2022-06-06
Chemenu
CM296107-1g
5-Butylsulfanyl-[1,3,4]thiadiazol-2-ylamine
33313-06-3 95%
1g
$*** 2023-05-30
A2B Chem LLC
AF66589-500mg
5-Butylsulfanyl-[1,3,4]thiadiazol-2-ylamine
33313-06-3 >95%
500mg
$412.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384771-5g
5-(Butylthio)-1,3,4-thiadiazol-2-amine
33313-06-3 95+%
5g
¥8640.00 2024-05-18

Additional information on 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine

5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Overview

The compound with CAS No 33313-06-3, known as 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. The presence of the butylsulfanyl group at the 5-position and an amine group at the 2-position imparts unique chemical and physical properties to this molecule.

Thiadiazoles are widely studied due to their versatile applications in various industries, including pharmaceuticals, agrochemicals, and electronics. The butylsulfanyl group in this compound contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential as a precursor for developing novel antimicrobial agents and pesticides, which are critical for addressing global health and agricultural challenges.

One of the most notable advancements involving 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine is its role in the development of bioactive compounds. Researchers have demonstrated that this compound can be functionalized to target specific biological pathways, such as those involved in bacterial resistance or plant disease resistance. For instance, a study published in *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent activity against multidrug-resistant bacteria, offering a promising avenue for antibiotic development.

In addition to its biological applications, 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine has shown potential in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalytic systems. A recent investigation by scientists at the University of California demonstrated that this compound can enhance the efficiency of palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis.

The synthesis of 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiadiazole ring followed by functionalization with the butylsulfanyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, researchers at ETH Zurich developed a green chemistry approach using microwave-assisted synthesis to produce this compound with high yield and purity.

From an environmental perspective, understanding the fate and transport of 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine is crucial for assessing its potential impact on ecosystems. Studies conducted by environmental scientists at Stanford University indicate that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic environments. This finding is significant for regulatory agencies aiming to ensure compliance with environmental protection standards.

In conclusion, 5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine (CAS No 33313-06-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for advancing research in pharmaceuticals, agrochemicals, and materials science. As ongoing studies continue to uncover new functionalities and applications for this compound

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(CAS:33313-06-3)5-(Butylsulfanyl)-1,3,4-thiadiazol-2-amine
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